molecular formula C13H8N2O6 B6401855 4-Nitro-2-(3-nitrophenyl)benzoic acid CAS No. 1261968-92-6

4-Nitro-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6401855
CAS No.: 1261968-92-6
M. Wt: 288.21 g/mol
InChI Key: VSVUMBAOAZHALE-UHFFFAOYSA-N
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Description

4-Nitro-2-(3-nitrophenyl)benzoic acid is an aromatic compound characterized by the presence of two nitro groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(3-nitrophenyl)benzoic acid typically involves the nitration of a suitable precursor. One common method is the nitration of 4-nitrobiphenyl in the presence of a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: Formation of 4-amino-2-(3-aminophenyl)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

    Oxidation: Formation of carboxylate derivatives

Scientific Research Applications

4-Nitro-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Nitro-2-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets through its nitro and carboxyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro groups, in particular, can undergo reduction to form amino groups, which can further interact with biological targets .

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Similar in structure but lacks the additional nitro group on the phenyl ring.

    3-Nitrobenzoic acid: Similar but with the nitro group positioned differently on the benzoic acid core.

    2-Nitrobenzoic acid: Another isomer with the nitro group in a different position.

Uniqueness: The specific positioning of these nitro groups allows for unique interactions and reactivity patterns compared to other nitrobenzoic acid derivatives .

Properties

IUPAC Name

4-nitro-2-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-13(17)11-5-4-10(15(20)21)7-12(11)8-2-1-3-9(6-8)14(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVUMBAOAZHALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690063
Record name 3',5-Dinitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-92-6
Record name 3',5-Dinitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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